Rupintrivir

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Comprehensive Technical Guide: Rupintrivir (AG7088) - From Discovery to Clinical Development

Introduction and Executive Summary

Rupintrivir (AG7088) represents a significant milestone in antiviral drug discovery as the first-in-class human rhinovirus (HRV) 3C protease inhibitor developed using structure-based drug design methodologies. This irreversible inhibitor was originally developed by Agouron Pharmaceuticals (a Pfizer subsidiary) as an intranasal treatment for human rhinovirus infections, which are the predominant cause of the common cold and can lead to serious complications in vulnerable populations. Despite demonstrating broad-spectrum activity against all HRV serotypes tested in vitro and showing promise in initial human challenge studies, this compound ultimately failed to demonstrate sufficient efficacy in natural infection settings, leading to the termination of its clinical development. Nevertheless, this compound remains an important pharmacological tool compound and has inspired subsequent drug discovery efforts targeting viral proteases across multiple virus families, including coronaviruses and enteroviruses.

The development of this compound provided valuable insights into the challenges of targeting respiratory viruses with direct-acting antivirals, particularly regarding the timing of therapeutic intervention and the pharmacokinetic requirements for effective viral suppression in the respiratory tract. Its discovery also validated the 3C protease as a viable drug target and established the foundational chemistry for irreversible inhibition of viral cysteine proteases. This comprehensive technical review examines the scientific foundation, experimental data, and clinical development of this compound, providing researchers with detailed methodologies and structure-activity relationships that continue to inform antiviral drug discovery efforts.

Drug Profile and Development Status

Basic Drug Characteristics

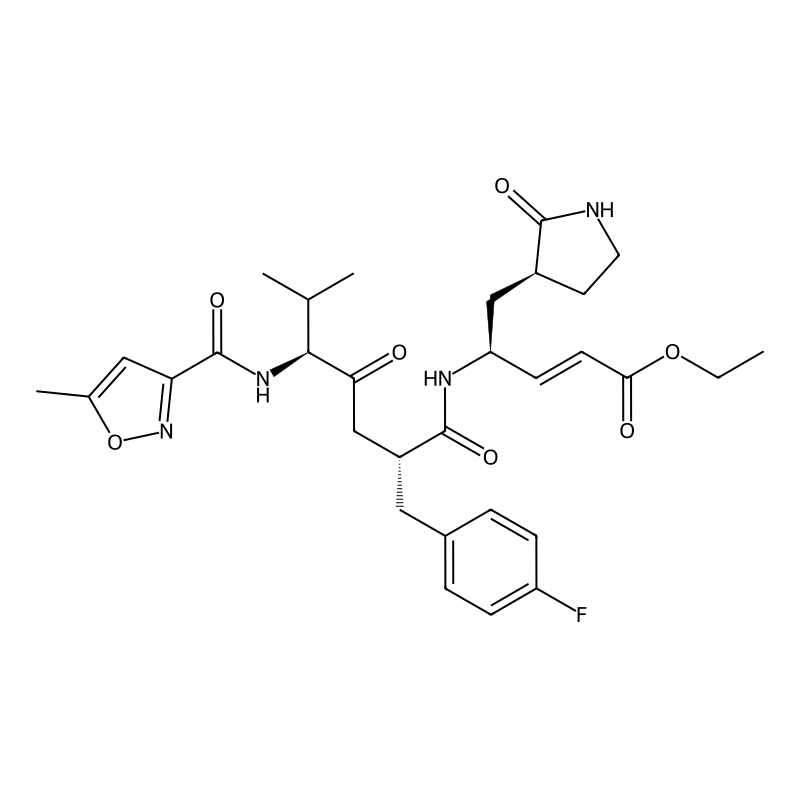

This compound is a synthetic small molecule with poor aqueous solubility and low oral bioavailability, characteristics that influenced its development as an intranasal formulation rather than an oral therapeutic. The compound has a molecular weight of 598.66 g/mol and the chemical formula C₃₁H₃₉FN₄O₇. It belongs to the class of 2-heteroaryl carboxamides and features an α,β-unsaturated ester moiety that functions as a Michael acceptor, enabling irreversible covalent binding to the active-site cysteine residue of the 3C protease [1] [2].

Key physicochemical properties include:

- Poor aqueous solubility, necessitating specialized formulation approaches for adequate nasal delivery

- Low oral bioavailability, which prompted the search for orally bioavailable successors

- Irreversible inhibition mechanism, differentiating it from conventional competitive protease inhibitors

Development Timeline and Current Status

Table 1: this compound Development Timeline

| Year | Development Phase | Key Events and Outcomes |

|---|---|---|

| Pre-1999 | Discovery & Preclinical | Identification through structure-based drug design; demonstration of broad-spectrum anti-HRV activity |

| 1999 | Phase II Clinical Trials | Successful initial trials in experimentally infected volunteers |

| 2002-2003 | Phase II/III Clinical Trials | Failure to meet endpoints in natural infection studies; development halted |

| Post-2003 | Research Tool | Continued use in structural biology and mechanism of action studies; investigation against other viruses |

The clinical development of this compound was terminated following Phase II/III trials that failed to demonstrate significant efficacy against naturally acquired rhinovirus infections. Despite showing promise in human challenge studies where treatment could be initiated prior to or immediately following viral exposure, the compound did not provide significant clinical benefit when administered after the onset of natural cold symptoms. This outcome highlighted the critical importance of early intervention in acute viral respiratory infections and the limitations of animal models in predicting human efficacy [2] [3].

Mechanism of Action and Structural Biology

3C Protease Function in Viral Replication

The 3C protease is an essential enzyme in the rhinovirus life cycle, responsible for the majority of proteolytic processing events required to generate functional viral proteins from the initial polyprotein translation product. This enzyme exhibits a chymotrypsin-like fold with a cysteine nucleophile instead of serine, classifying it as a cysteine protease. The protease cleaves at specific sites with preference for Gln-Gly sequences, with its activity being absolutely required for viral replication. The high degree of sequence conservation in the substrate-binding region across HRV serotypes makes it an attractive target for broad-spectrum antiviral development [4] [5].

The essential functions of 3C protease include:

- Processing of viral polyprotein into mature functional proteins

- Cleavage of specific host cell proteins to subvert antiviral responses

- Interference with host cell transcription and translation through specific protein cleavages

Molecular Mechanism of Inhibition

This compound functions as an irreversible, covalent inhibitor that mimics the natural peptide substrate of the 3C protease. The compound contains an α,β-unsaturated ethyl ester moiety (Michael acceptor) that undergoes addition with the catalytic cysteine residue (Cys147) in the enzyme active site. This covalent adduct formation permanently inactivates the protease, preventing viral polyprotein processing and halting viral replication. Crystallographic studies of this compound bound to HRV serotype 2 3C protease have revealed an extensive set of interactions, including close binding between the inhibitor and side chains of 14 amino acids of 3C protease, with 13 of these being completely conserved across HRV serotypes [4] [6].

Figure 1: this compound Mechanism of Action - Inhibiting HRV Replication via 3C Protease Covalent Binding

The structural basis for this compound's broad-spectrum activity lies in its interaction with highly conserved residues in the 3C protease active site. Structural studies have shown that the inhibitor binds to a constellation of residues that are strictly maintained across HRV serotypes, explaining its ability to inhibit all tested strains. The compound makes extensive contacts with the S1, S2, and S4 substrate-binding pockets of the protease, with the P1 lactam moiety interacting with the S1 pocket and the P2 4-fluorophenylmethyl group occupying the S2 pocket [4] [6].

In Vitro Antiviral Activity and Resistance Profile

Broad-Spectrum Activity Against Picornaviruses

This compound demonstrates potent and broad-spectrum activity against a wide range of human rhinoviruses and related picornaviruses. In comprehensive cell-based assays, the inhibitor was active against all 48 HRV serotypes tested, with a mean EC₅₀ of 23 nM in H1-HeLa cells and similar potency in MRC-5 human lung fibroblast cells. The compound also exhibited significant activity against clinical isolates of HRV and multiple enterovirus species, including coxsackievirus and echovirus, though with somewhat reduced potency compared to laboratory-adapted HRV strains [4] [7].

Table 2: In Vitro Antiviral Activity Profile of this compound

| Virus Category | Number Tested | Mean EC₅₀ (Range) | Assay System |

|---|---|---|---|

| HRV Serotypes | 48 | 0.023 µM (0.014-0.030 µM) | H1-HeLa cell protection |

| HRV Clinical Isolates | 23 | 0.028 µM (0.016-0.042 µM) | H1-HeLa cell protection |

| Enteroviruses | 8 | 0.075 µM (0.007-0.249 µM) | Cell protection assays |

| EV71 | 1 | 0.150 µM | Cell protection assay |

The antiviral potency of this compound has been confirmed across multiple assay formats, including cytopathic effect (CPE) reduction assays, plaque reduction assays, and viral titer reduction assays. Time-of-addition studies have demonstrated that the compound is most effective when added early in the viral replication cycle, consistent with its mechanism of inhibiting polyprotein processing. Even when introduced later in infection, this compound can reduce the production of inflammatory cytokines IL-6 and IL-8, suggesting potential modulatory effects on the host response to infection [4] [2] [7].

Resistance Profile and Genetic Barrier

The potential for resistance development to this compound was systematically evaluated through serial passage of HRV serotypes 14, 2, 39, and Hanks in the presence of increasing concentrations of the inhibitor. These studies revealed that resistant variants emerged relatively slowly, requiring 14 to 40 cumulative days in culture (3-6 passages) before significant reductions in susceptibility were observed. The resistance mutations identified through sequence analysis of the 3C protease gene demonstrated diverse substitution patterns but with common features, frequently involving residues at positions 129, 130, and 131 (numbering varies by HRV serotype) [4].

Table 3: Resistance Mutations Identified in HRV Serotypes During In Vitro Passage

| HRV Serotype | Passage Duration | Identified Mutations | Fold Reduction in Susceptibility |

|---|---|---|---|

| HRV 14 | 14 days | T129T/A, T131T/A, T143P/S | 7-fold |

| HRV 14 | 55 days | A121A/V, Y139Y/H (additional) | 5-fold (total) |

| HRV 2 | 62 days | N165T, E3E/G, A103A/V | Minimal further reduction |

| HRV 39 | 40 days | N130N/K, L136L/F | No significant reduction |

| HRV Hanks | 24 days | T130A | No significant reduction |

The genetic barrier to resistance for this compound appears relatively high, as evidenced by the requirement for multiple mutations to confer significant reductions in susceptibility. Site-directed mutagenesis studies confirmed that individual mutations typically resulted in only modest (2- to 7-fold) decreases in susceptibility, while combinations of three or four mutations were required to achieve more substantial (up to 15-fold) reductions. This mutational pattern suggests that the extensive interactions between this compound and conserved residues in the 3C protease active site make complete resistance difficult to achieve without compromising enzymatic function [4].

Experimental Protocols and Methodologies

Biochemical Protease Inhibition Assay

The enzymatic activity of this compound against HRV 3C protease can be quantified using a continuous fluorometric assay that measures the time-dependent inactivation of the protease. The standard protocol involves:

- Enzyme preparation: Recombinant HRV 3C protease is expressed and purified using standard chromatographic methods. The enzyme concentration is determined by active-site titration.

- Substrate preparation: A fluorogenic peptide substrate containing the 3C protease cleavage site (typically with Gln-Gly at the scissile bond) is used at concentrations above Km to maintain pseudo-first-order conditions.

- Inhibition kinetics: Various concentrations of this compound (typically 0-100 nM) are pre-incubated with enzyme, and residual activity is measured over time. The observed inactivation rates (kobs) are determined from the slope of semilogarithmic plots of activity versus time.

- Data analysis: The second-order rate constant (Kobs/[I]) is calculated from the linear regression of kobs versus inhibitor concentration. This compound typically demonstrates inactivation rate constants of approximately 223,000 M⁻¹s⁻¹ against HRV 3C protease [8].

This biochemical assay provides crucial information about the potency and mechanism of protease inhibition and can be adapted for high-throughput screening of compound libraries or for evaluating inhibitors against mutant proteases.

Cell-Based Antiviral Assay

The antiviral activity of this compound in cell culture is typically determined using a cytopathic effect (CPE) inhibition assay with the XTT dye reduction method as the endpoint. The standard protocol includes:

- Cell preparation: H1-HeLa cells (ATCC) are maintained in minimal essential medium with 10% fetal bovine serum at 34°C.

- Virus infection: Cells are infected with HRV at a predetermined multiplicity of infection (MOI) that yields 65-95% cell death in the absence of inhibitor.

- Compound treatment: Serial dilutions of this compound are added to infected cells immediately after viral adsorption.

- CPE quantification: After 3-5 days of incubation, XTT with phenazine methosulfate is added to measure cell viability spectrophotometrically at 450/650 nm.

- Data analysis: The EC₅₀ is calculated as the concentration of compound that increases formazan production in infected cells to 50% of that in uninfected, compound-free controls. Cytotoxicity (CC₅₀) is determined in parallel using uninfected cells [4] [8].

This cell-based assay provides a comprehensive assessment of the antiviral efficacy and selectivity index (CC₅₀/EC₅₀) of this compound under physiologically relevant conditions.

Resistance Selection Protocol

The in vitro selection of resistant variants involves serial passage of virus in the presence of increasing concentrations of this compound:

- Initial passage: H1-HeLa cells are infected with HRV at an MOI of 0.1 in the presence of up to 3.5× EC₅₀ of this compound.

- Serial passage: Supernatants are collected when CPE reaches at least 50% and used to infect fresh cells in the presence of 1- to 3-fold higher inhibitor concentrations.

- Variant isolation: After 3-6 passages (14-40 days), viral RNA is extracted from cell-free lysates, and the 3C protease region is amplified by RT-PCR and sequenced.

- Clonal analysis: For late-stage passages, PCR amplicons are subcloned and multiple clones are sequenced to identify mixed populations [4].

This systematic approach allows for the identification of resistance-associated mutations and assessment of the genetic barrier to resistance.

Clinical Development and Outcomes

Phase II Experimental Challenge Studies

The initial clinical evaluation of this compound in human experimental challenge studies demonstrated promising results. In a Phase II, randomized, double-blind, placebo-controlled trial conducted in 202 healthy volunteers, participants received intranasal this compound (2% suspension) multiple times daily beginning 24 hours after deliberate exposure to human rhinovirus. The results showed:

- 33% reduction in viral titer in nasal secretions compared to placebo

- Significant reduction in cold symptoms and total symptom scores

- Decreased nasal discharge weight and respiratory symptom severity

- Generally good tolerability with mild adverse events including blood-tinged mucus and nasal passage irritation reported in some subjects [2] [3]

These positive outcomes in a controlled challenge setting provided proof of concept for 3C protease inhibition as a viable antiviral strategy and supported advancement to larger natural infection studies.

Phase II/III Natural Infection Studies and Failure

The subsequent large-scale multicenter trials evaluating this compound in naturally acquired rhinovirus infections failed to confirm the promising results from the challenge studies. In these double-blind, placebo-controlled trials conducted at over 50 sites in the United States:

- Treatment initiation occurred within 36 hours of first cold symptom appearance

- No significant efficacy was demonstrated compared to placebo in reducing symptom severity or duration

- Viral load reductions were inconsistent and not correlated with clinical benefit

- Development was terminated due to failure to meet primary endpoints [2] [3]

The discrepancy between challenge and natural infection studies highlights the significant methodological differences between these trial designs, including the timing of treatment initiation, the diversity of circulating virus strains, and the influence of pre-existing immunity in natural settings.

Subsequent Research and Potential Applications

Activity Against Other Viruses

Despite its failure against natural HRV infections, this compound has demonstrated promising activity against other picornaviruses, particularly enterovirus 71 (EV71), a significant cause of hand-foot-mouth disease that can lead to severe neurological complications. Crystallographic studies of EV71 3C protease in complex with this compound have revealed similar binding modes to HRV 3C protease, though with notable differences in the S2' pocket that may explain variations in potency. These findings have inspired optimization efforts to develop more potent derivatives specifically targeting EV71 [6].

The broad-spectrum potential of this compound has also been explored against coronaviruses, based on structural similarities between picornaviral 3C proteases and coronavirus 3C-like proteases (3CLpro). Although this compound itself does not optimally fit the binding site of SARS-CoV-2 3CLpro, its structural framework has served as a starting point for the design of coronavirus protease inhibitors [9] [3].

Influence on Subsequent Drug Discovery

The development of this compound has had a lasting impact on antiviral drug discovery through several key contributions:

- Validation of 3C protease as a viable drug target for picornaviruses

- Structural insights from inhibitor-protease co-crystals that have informed the design of subsequent generations of protease inhibitors

- Demonstration of the challenges associated with treating acute viral respiratory infections

- Inspiration for compound 1, an orally bioavailable successor with similar mechanism of action that advanced to Phase I clinical trials [8]

Recent research has focused on developing non-covalent inhibitors of HRV 3C protease that avoid potential toxicity concerns associated with the irreversible covalent binding mechanism of this compound. Virtual screening approaches, molecular dynamics simulations, and density functional theory calculations have identified promising non-covalent candidates with favorable binding properties and antiviral activity [5].

Conclusion and Future Perspectives

The story of this compound represents both the promise and challenges of targeted antiviral therapy for acute respiratory infections. While its clinical development ultimately failed due to lack of efficacy in natural settings, the compound remains a landmark achievement in structure-based drug design and continues to provide valuable insights for antiviral development. The high genetic barrier to resistance demonstrated by this compound underscores the advantage of targeting highly conserved viral enzymes with extensive inhibitor-enzyme interactions.

References

- 1. This compound: Uses, Interactions, Mechanism of Action | DrugBank Online [go.drugbank.com]

- 2. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 3. This compound (AG7088) - Clinical Trials Arena [clinicaltrialsarena.com]

- 4. In Vitro Resistance Study of this compound, a Novel Inhibitor of Human Rhinovirus 3C Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of non-covalent rhinovirus 3Cpro inhibitors by ... [frontiersin.org]

- 6. Crystal Structures of Enterovirus 71 3C Protease ... [pmc.ncbi.nlm.nih.gov]

- 7. This compound (AG7088) | HRV 3C Protease Inhibitor [medchemexpress.com]

- 8. In Vitro Antiviral Activity and Single-Dose Pharmacokinetics in ... [pmc.ncbi.nlm.nih.gov]

- 9. 冠状病毒小分子抑制剂研究进展 - 药学实践与服务 [yxsj.smmu.edu.cn]

Rupintrivir and Structure-Activity Relationship (SAR) Overview

References

- 1. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 2. Structure-assisted design of mechanism-based irreversible ... [pubmed.ncbi.nlm.nih.gov]

- 3. Antiviral activities of peptide-based covalent inhibitors ... [nature.com]

- 4. Pan-3C Protease Inhibitor this compound Binds SARS-CoV-2 ... [pmc.ncbi.nlm.nih.gov]

Mechanism of Action and Experimental Insights

Rupintrivir is designed based on the substrate of the 3C protease, making it a potent, irreversible inhibitor [1] [2]. The following diagram illustrates its mechanism of action and key experimental findings:

The key experimental methodologies for studying this compound include:

- In Vitro Susceptibility Assays: Used to determine the 50% effective concentration (EC₅₀) against various virus serotypes in cell culture (e.g., H1-HeLa cells) [2] [3]. These assays confirmed its broad-spectrum activity.

- Serial Virus Passage: Viruses are serially passaged in cell culture under increasing drug pressure to study the development of resistance and identify mutation sites in the 3C protease gene [2].

- X-ray Crystallography: Reveals the atomic-level interactions between this compound and the 3C protease active site, showing how the inhibitor's scaffold spans the S1'-S4 substrate pockets [1] [3] [4]. This is crucial for rational drug design.

- Cell-Based Protease Inhibition Assays: Measure the inhibitor's ability to block protease-mediated cleavage in a cellular environment, often using reporter systems [5].

Structural Biology and Cross-Reactivity

Structural studies are a major application of this compound in research. The table below compares its interaction with 3C proteases from different viruses, explaining varied efficacy.

| Virus Species | Structural Features of 3C Protease | Implications for this compound |

|---|---|---|

| Human Rhinovirus (HRV) | Standard, accessible substrate binding pockets [1] | High-affinity binding; potent activity (nanomolar EC₅₀) [1] [3] |

| Enterovirus 71 (EV71) | Surface-recessive S2' pocket; half-closed S2 subsite [3] [4] | Reduced binding affinity; C-terminus of inhibitor cannot properly fit [4] |

| Human Rhinovirus C (HRV-C) | Volume-decreased S1' subsite; half-closed S2 subsite (similar to EV71) [3] | Lower binding affinity compared to HRV-A and HRV-B; inhibitor assumes an "intermediate" conformation [3] |

Research Applications Beyond Antivirals

While its primary use is in virology, this compound's well-characterized protease-inhibitor pair has been co-opted for other innovative research fields:

- Synthetic Biology: The HRV protease and this compound form the core of the iCROP (integrated compact regulators of protein activity) system [6].

- In iCROP, a target protein is engineered to include an HRV protease cleavage site. The fused protease keeps the protein inactive by cleaving it.

- Adding this compound inhibits the protease, allowing the target protein to remain intact and function. This system enables precise, post-translational control over protein activity in response to a small molecule [6].

- Drug Repurposing and Design: this compound serves as a leading structural template for designing new 3C protease inhibitors against other picornaviruses, such as Foot-and-Mouth Disease Virus (FMDV) [5].

References

- 1. sciencedirect.com/topics/medicine-and-dentistry/ this compound [sciencedirect.com]

- 2. In Vitro Resistance Study of this compound, a Novel Inhibitor ... [pmc.ncbi.nlm.nih.gov]

- 3. Structure of the HRV-C 3C-Rupintrivir Complex Provides ... [pmc.ncbi.nlm.nih.gov]

- 4. Crystal Structures of Enterovirus 71 3C Protease ... [pmc.ncbi.nlm.nih.gov]

- 5. Small Molecules Targeting 3C Protease Inhibit FMDV ... [pmc.ncbi.nlm.nih.gov]

- 6. Integrated compact regulators of protein activity enable ... [nature.com]

Comprehensive Technical Guide: Rupintrivir as an Irreversible Covalent Inhibitor of Human Rhinovirus 3C Protease

Introduction and Significance

Rupintrivir (formerly AG-7088) represents a pioneering irreversible covalent inhibitor that specifically targets the 3C protease (3Cpro) of human rhinovirus (HRV), the primary causative agent of the common cold. As a member of the Picornaviridae family, HRV contains a positive-sense single-stranded RNA genome that is translated into a large polyprotein precursor, which requires extensive proteolytic processing to generate functional viral proteins. The 3C protease is a non-structural protein that plays an indispensable role in the viral replication cycle by cleaving this polyprotein at specific sites to produce mature viral components essential for replication and assembly. The critical nature of this enzyme, combined with its high degree of conservation across HRV serotypes, makes it an attractive target for antiviral intervention [1] [2] [3].

The development of this compound marked a significant advancement in antiviral drug discovery as it was one of the first compounds to employ structure-based drug design methodologies targeting viral proteases beyond HIV. This compound demonstrates broad-spectrum activity against a wide range of HRV serotypes, exhibiting potent inhibition of all 48 HRV serotypes tested in cell protection assays, with EC50 values ranging from 3 to 81 nM [1] [4]. Despite its promising preclinical profile and validation in phase II human challenge trials, where it demonstrated a 33% reduction in mean symptom scores, this compound's clinical development was ultimately discontinued due to suboptimal pharmacokinetic properties and limited efficacy in natural infection settings [1] [3]. Nevertheless, it remains a valuable prototype for understanding covalent inhibition strategies and continues to inform the development of subsequent antiviral protease inhibitors.

Molecular Mechanism of Action

Covalent Inhibition Mechanism

This compound functions as an irreversible covalent inhibitor that specifically targets the catalytic cysteine residue (Cys147 in HRV-14 numbering, equivalent to Cys146 in other serotypes) within the active site of the HRV 3C protease. The inhibitor incorporates a Michael acceptor moiety—specifically an α,β-unsaturated ester—that serves as an electrophilic warhead strategically positioned to undergo nucleophilic attack by the thiolate anion of the cysteine residue in the enzyme's catalytic dyad [5] [2] [4]. The catalytic dyad of HRV 3C protease consists of Cys147 and His40, which function in concert to facilitate proteolytic cleavage of viral polyproteins. In the normal catalytic mechanism, this dyad enables nucleophilic attack on peptide bonds following a substrate-assisted catalysis mechanism.

The covalent inhibition process occurs through a three-step mechanism:

- Initial reversible recognition: this compound binds reversibly to the active site through extensive interactions between its peptide-like backbone and substrate-binding subsites (S1-S4) of the protease.

- Nucleophilic attack: The thiolate anion of Cys147 attacks the β-carbon of the Michael acceptor system, resulting in the formation of a covalent thioether adduct.

- Irreversible complex formation: The inhibitor becomes permanently tethered to the catalytic cysteine, effectively abolishing enzymatic activity [5] [2].

This mechanism is characterized as time-dependent inactivation, following a characteristic two-step process where initial rapid equilibrium binding is followed by a slower covalent bond formation step. Once formed, the covalent enzyme-inhibitor complex is essentially irreversible under physiological conditions, leading to permanent inactivation of the protease and consequent blockade of viral polyprotein processing [6] [4].

Mechanism Visualization

This compound's covalent inhibition mechanism of HRV 3C protease prevents viral replication.

Structural Basis of Inhibition

Active Site Architecture and Binding Interactions

The 3C protease active site features a characteristic chymotrypsin-like fold with a well-defined substrate-binding cleft that accommodates this compound through extensive interactions. Structural analyses, particularly from X-ray crystallography studies of this compound bound to HRV-2 3C protease, reveal that the inhibitor forms interactions with 14 amino acid residues within the protease active site, explaining its high potency and broad-spectrum activity [5] [1]. The active site is organized into several subsites (S1'-S4) that recognize specific residues in substrate sequences, with this compound being designed as a peptidomimetic compound that optimally occupies these subsites.

The binding motif of this compound includes:

- P1 moiety: A 3-(S)-pyrrolidinone group that occupies the S1 subsite, forming critical hydrogen bonds with backbone atoms of His163 and Glu166.

- P1' moiety: The Michael acceptor warhead (α,β-unsaturated ester) positioned in the S1' subsite adjacent to the catalytic Cys147.

- P2 moiety: A 4-fluorobenzyl group that engages the hydrophobic S2 subsite.

- P3 moiety: A 5-methylisoxazole-3-carboxamide group that extends toward the more open S3/S4 subsites [1] [4].

Notably, 13 of the 14 active site residues that interact with this compound are completely conserved across 38 different HRV serotypes and clinical isolates, providing a structural explanation for the compound's broad-spectrum activity against diverse rhinovirus serotypes [5]. This high degree of conservation is particularly significant given that over 160 HRV serotypes have been identified, classified into three species (HRV-A, HRV-B, and HRV-C), with this compound demonstrating potent inhibition across all tested representatives [1] [7].

Covalent Bond Formation

The covalent adduction occurs specifically between the sulfur atom of Cys147 and the β-carbon of the Michael acceptor system in this compound. Crystal structures of the inhibitor-protease complex reveal that the catalytic dyad (Cys147-His40) is positioned optimally for this nucleophilic attack, with the imidazole ring of His40 serving to deprotonate the cysteine thiol and enhance its nucleophilicity [1] [2]. The resulting thioether linkage is stable and irreversible, permanently blocking the active site and preventing the protease from processing viral polyproteins.

The oxyanion hole of the protease, composed of Gly145, Ser146, and Cys147, forms crucial hydrogen bonds with the carbonyl oxygen of the Michael acceptor, stabilizing the transition state during covalent bond formation and contributing to the compound's high inhibitory potency [6]. This intricate network of interactions, combining both reversible binding elements and irreversible covalent bond formation, makes this compound an exceptionally effective inhibitor of 3C protease function.

Quantitative Biological Activity

Antiviral Potency and Enzymatic Inhibition

This compound demonstrates impressive broad-spectrum activity against a comprehensive panel of HRV serotypes. In cell-based antiviral assays using H1-HeLa cells, the compound exhibited EC50 values ranging from 3 to 81 nM across 48 different HRV serotypes, with particularly potent activity against HRV-14 (EC50 = 12 nM) [2] [3] [4]. Direct enzymatic assays with purified HRV 3C protease have confirmed its mechanism-based inhibition, with IC50 values in the low nanomolar range.

Table 1: Antiviral Activity of this compound Against Human Rhinovirus Serotypes

| Virus Serotype | EC50 (μM) | IC50 (μM) | Assay Type | Reference |

|---|---|---|---|---|

| HRV-B14 | 0.012 | 0.046 | Cell protection | [1] [4] |

| HRV-A16 | 0.191 | N/R | Cell protection | [1] |

| HRV-A21 | 0.187 | N/R | Cell protection | [1] |

| HRV-2 | 0.003-0.081* | N/R | Cell protection | [5] [4] |

| Multiple Serotypes (48 tested) | 0.003-0.081 | N/R | Cell protection | [4] |

Reported range; N/R = Not reported

The compound's effectiveness extends to more physiologically relevant models, including MucilAir—a human standardized air-liquid interface 3D airway epithelial culture system. In this model, which better recapitulates the human respiratory epithelium, this compound efficiently inhibited respiratory picornavirus replication in a dose-dependent manner and prevented virus-induced impairment of mucociliary clearance, a key innate defense mechanism [8].

Comparison with Related Inhibitors

Table 2: Comparison of this compound with Other 3C Protease Inhibitors

| Compound | Mechanism | HRV-14 3Cpro IC50 (μM) | HRV-14 Antiviral EC50 (μM) | Status |

|---|---|---|---|---|

| This compound (AG7088) | Irreversible covalent | 0.02-0.05 | 0.012 | Clinical trials (discontinued) |

| AG7404 (Compound 1) | Irreversible covalent | 0.046 | 0.108-0.191 | Preclinical |

| S43 | Non-covalent | 2.33 | N/R | Experimental |

| S33 | Non-covalent | 11.32 | N/R | Experimental |

| Macrocyclic inhibitor | Covalent | 0.008 | N/R | Experimental |

N/R = Not reported

Recent developments have focused on improved derivatives such as AG7404, a modified this compound analog designed with enhanced pharmacokinetic properties, including threefold higher oral bioavailability compared to the parent compound [1]. Additionally, research has expanded to include non-covalent inhibitors (e.g., S33 and S43) that offer potential advantages in selectivity and safety profiles, though with generally lower potency compared to covalent inhibitors [2] [3].

Resistance Profile and Genetic Barrier

In Vitro Resistance Selection Studies

The resistance potential of this compound has been systematically evaluated through in vitro serial passage experiments of multiple HRV serotypes (HRV-14, HRV-2, HRV-39, and HRV Hanks) under increasing drug pressure [5]. These studies demonstrated that HRV variants with reduced susceptibility to this compound emerged relatively slowly, requiring 14 to 40 cumulative days of culture under selective pressure. The observed reductions in susceptibility were generally modest, with the most significant being only a sevenfold decrease in sensitivity for HRV-14 variants.

Genotypic analysis of resistant variants revealed that multiple amino acid substitutions in diverse patterns confer reduced susceptibility, though with common features across serotypes:

- HRV-14: T129A, T131A, T143P/S, Y139H, A121V

- HRV-2: N165T, E3G, A103V

- HRV-39: N130K, L136F, S105T

- HRV Hanks: T130A [5]

Notably, three of the four HRV variants selected contained a substitution at residue 130 (or the equivalent residue 129 in HRV-14 numbering), highlighting the importance of this position in mediating resistance. However, even with continued selective pressure over extended periods (40-72 days) and accumulation of additional mutations, only minimal further reductions in susceptibility (up to fivefold) were observed, indicating a high genetic barrier to resistance [5].

Structural Basis of Resistance

The resistance-associated mutations identified through in vitro passage studies primarily cluster in regions surrounding, but not directly within, the active site. This distribution suggests an allosteric mechanism of resistance rather than direct interference with inhibitor binding. Specifically, residues such as Thr129, Thr131, and Thr143 form part of the βcII-βdII loop region, which exhibits significant conformational variability across rhinovirus serotypes and may influence active site dynamics [5] [1].

Site-directed mutagenesis studies confirmed that individual mutations (T129A, T131A, T143P) confer only modest reductions in susceptibility (2-3 fold), while combination of multiple mutations is required for more significant resistance (5-7 fold). This requirement for accumulating multiple mutations to achieve clinically relevant resistance levels, combined with the slow emergence of resistant variants in vitro, underscores the high genetic barrier to resistance—a particularly advantageous property for an antiviral agent [5].

Experimental Protocols and Methodologies

Antiviral Susceptibility Assays

The antiviral activity of this compound is typically evaluated using cell-based assays that measure protection against virus-induced cytopathic effect (CPE). The standard protocol involves:

- Cell culture: H1-HeLa cells (ATCC CRL-1958) maintained in Dulbecco's Modified Eagle's Medium supplemented with 5-10% fetal bovine serum and antibiotics.

- Virus infection: Cells are infected with HRV at a multiplicity of infection (MOI) of 0.1 or with 100 TCID50/ml (50% tissue culture infectious dose).

- Compound treatment: Serial dilutions of this compound are added simultaneously with virus inoculation.

- Incubation: Infected cells are incubated at 33-34°C for 72 hours, optimal for rhinovirus replication.

- Viability assessment: Cell viability is quantified using MTT (3-(4,5-dimethylthiazol-2yl)-2,5-diphenyltetrazolium bromide) assay, measuring absorbance at 540/690 nm.

- Data analysis: EC50 values are calculated using nonlinear regression analysis (GraphPad Prism) [5] [1].

For more physiologically relevant assessment, MucilAir models—human primary 3D airway epithelial cultures at air-liquid interface—can be employed. These systems allow evaluation of both antiviral efficacy and prevention of virus-induced epithelial dysfunction, such as impairment of mucociliary clearance [8].

Enzymatic Inhibition Assays

Direct inhibition of 3C protease activity is measured using fluorogenic or colorimetric substrate cleavage assays:

- Enzyme preparation: Recombinant HRV 3C protease is expressed in E. coli with an N-terminal His-SUMO tag and purified using affinity chromatography.

- Reaction conditions: Assays typically contain 50-100 nM enzyme, varying concentrations of this compound (0-100 μM), and substrate in appropriate buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl).

- Substrate choice: Dabcyl-EALFQGPPKFE-Edans is an efficient fluorogenic substrate based on the natural cleavage sequence.

- Kinetic measurements: Fluorescence increase (excitation 360 nm, emission 460 nm) is monitored continuously over 30-60 minutes.

- Data analysis: IC50 values are determined by nonlinear fitting of inhibition curves. Second-order rate constants (kinact/KI) for irreversible inhibition can be derived from time-dependent inactivation studies [1] [3].

Resistance Selection Protocols

In vitro resistance selection follows a standardized serial passage approach:

- Initial infection: H1-HeLa cells are infected with HRV at MOI 0.1 in the presence of sub-inhibitory this compound concentrations (0.5-3.5 × EC50).

- Virus harvest: Supernatants are collected when cytopathic effect reaches 50-100%.

- Subsequent passages: Fresh cells are infected with harvested virus in the presence of incrementally increased drug concentrations (1-3 fold increases per passage).

- Phenotypic monitoring: Viral susceptibility is assessed at each passage by CPE reduction assay.

- Genotypic analysis: Viral RNA is extracted, 3C protease region amplified by RT-PCR, and sequenced to identify resistance mutations [5].

Therapeutic Development and Clinical Translation

Clinical Evaluation and Challenges

This compound advanced to phase II clinical trials following promising preclinical data. In a human experimental challenge study, intranasally administered this compound demonstrated a significant 33% reduction in mean symptom scores and reduced viral load, providing proof-of-concept for 3C protease inhibition as a viable antiviral strategy [1] [3]. However, in subsequent natural infection studies, the compound failed to demonstrate significant effects on virus replication or disease severity, leading to discontinuation of its clinical development [5].

The limited efficacy in natural infection settings was attributed to several factors, including suboptimal pharmacokinetic properties, particularly low oral bioavailability and potentially inadequate drug concentrations at the primary site of rhinovirus replication in the nasal epithelium. Additionally, the timing of administration presents a significant challenge for anti-rhinovirus therapies, as treatment must typically be initiated very early in the infection course to achieve meaningful clinical benefit [3].

Subsequent Compound Optimization

The lessons learned from this compound have informed the development of improved derivatives, most notably AG7404 (Compound 1), which was designed to address the pharmacokinetic limitations of the parent compound. AG7404 demonstrates a threefold higher oral bioavailability while maintaining potent broad-spectrum activity against HRV, inhibiting 35 tested serotypes with EC50 values of 14-122 nM in cell-based assays [1]. This compound also exhibits activity against related enteroviruses and has even shown inhibitory efficacy against SARS-CoV-1 and SARS-CoV-2 3CL proteases, demonstrating the potential for broad-spectrum coronavirus inhibition [1].

Recent research has also explored non-covalent inhibitors of HRV 3C protease, such as compounds S33 and S43 identified through virtual screening approaches, with IC50 values of 11.32 ± 0.71 μM and 2.33 ± 0.5 μM, respectively [2] [3]. These reversible inhibitors potentially offer advantages in selectivity and safety profiles by avoiding the off-target effects associated with irreversible covalent modification, though with currently lower potency compared to covalent inhibitors.

Conclusion and Future Perspectives

This compound represents a landmark achievement in antiviral drug discovery, serving as both a valuable tool compound for understanding rhinovirus biology and a prototype for structure-based design of cysteine protease inhibitors. Its irreversible covalent mechanism, targeting the highly conserved 3C protease active site, provides potent and broad-spectrum inhibition of diverse rhinovirus serotypes. The high genetic barrier to resistance, a consequence of the extensive interactions with conserved active site residues and the requirement for multiple mutations to confer significant resistance, represents a particularly advantageous property that should be considered in future antiviral development programs.

The discontinuation of this compound's clinical development highlights the critical importance of pharmacokinetic optimization in antiviral drug design, particularly for compounds targeting respiratory viruses where adequate drug concentrations at the infection site are essential for efficacy. The ongoing development of improved derivatives, such as AG7404, and exploration of non-covalent inhibition strategies continue to build upon the foundation established by this compound research. Furthermore, the structural insights and design principles derived from this compound have potential applications beyond rhinovirus, informing development of protease inhibitors against other clinically significant viruses, including SARS-CoV-2 and enteroviruses [6] [1].

References

- 1. Structural insights into the antiviral efficacy of AG7404 against ... [journals.iucr.org]

- 2. Discovery of non-covalent rhinovirus 3Cpro inhibitors by ... [frontiersin.org]

- 3. Discovery of non-covalent rhinovirus 3Cpro inhibitors by ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 5. In Vitro Resistance Study of this compound, a Novel Inhibitor ... [pmc.ncbi.nlm.nih.gov]

- 6. Covalent small-molecule inhibitors of SARS-CoV-2 Mpro [sciencedirect.com]

- 7. Breaking the Chain: Protease Inhibitors as Game ... [mdpi.com]

- 8. Antiviral drug screening by assessing epithelial functions ... [sciencedirect.com]

Rupintrivir broad-spectrum antiviral activity

Introduction and Mechanism of Action

Rupintrivir (AG7088) is an irreversible peptidomimetic inhibitor originally developed to target the 3C protease (3Cpro) of human rhinovirus (HRV) [1] [2]. Its broad-spectrum potential was discovered when it demonstrated significant inhibitory activity against a diverse range of viruses beyond picornaviruses, including enteroviruses, noroviruses, and coronaviruses [3] [4]. The compound features an α, β-unsaturated ester moiety that functions as a Michael acceptor, forming a covalent, irreversible thioether bond with the catalytic cysteine residue (Cys147 in EV71) within the protease's active site [5].

The 3C protease and structurally related 3C-like proteases are essential for viral replication. They process the large viral polyprotein into mature non-structural proteins, a critical step in the viral life cycle [1] [3]. By inhibiting this key enzyme, this compound effectively halts viral replication. The high degree of structural and mechanistic conservation of these proteases across different virus families is the fundamental reason for this compound's broad-spectrum activity.

Quantitative Broad-Spectrum Antiviral Efficacy Data

The following table summarizes the in vitro efficacy of this compound against various viruses, as reported in the literature.

Table 1: In Vitro Antiviral Activity of this compound Across Virus Families

| Virus | Virus Family | Experimental System | Reported Efficacy (EC50 / IC50) | Citation |

|---|---|---|---|---|

| Human Rhinovirus (HRV) | Picornaviridae | Cell-based CPE assay | Potent activity across 48 lab strains & 23 clinical isolates [2] | [2] |

| Enterovirus 71 (EV71) | Picornaviridae | Cell culture / enzymatic assay | ~100-fold less potent than for HRV [1] | [1] |

| Coxsackievirus A16 (CVA16) | Picornaviridae | Enzymatic assay | IC50 = 2.1 nM [6] | [6] |

| Human Norovirus (GI.1, e.g., Norwalk) | Caliciviridae | Replicon system in Huh-7 cells | EC50 = 0.31 µM; EC90 = 0.67 µM [3] | [3] |

| Human Norovirus (GII) | Caliciviridae | Recombinant protease inhibition | Inhibits GII protease [3] | [3] |

| Murine Norovirus (MNV) | Caliciviridae | Cell-based CPE assay | EC50 = 0.71 µM [3] | [3] |

| SARS-CoV-2 | Coronaviridae | Not Specified | Identified as a potential inhibitor [4] | [4] |

The data in Table 1 illustrates that this compound's potency varies significantly among different viruses and genogroups. For instance, its activity against EV71 is about two orders of magnitude lower than against HRV [1], and it is notably less effective against GII norovirus proteases compared to GI.1 [7]. These differences are crucial for understanding the drug's potential applications and limitations.

Structural Insights and Determinants of Broad-Spectrum Activity

Crystallographic studies of this compound bound to various viral proteases provide a molecular explanation for its broad yet variable efficacy.

- Conformational Flexibility in Noroviruses: In GI.1 norovirus protease, this compound binds without major conformational changes. In contrast, GII proteases have a more flexible BII-CII loop. Residue R112 in this loop reorients to accommodate the inhibitor, an energy-intensive process that explains the lower potency against GII strains [7].

- Subsite Architecture in HRV-C and Enteroviruses: The structure of HRV-C15 3Cpro in complex with this compound reveals a "half-closed S2 subsite" and a "volume-decreased S1' subsite," features previously thought unique to enterovirus A proteases. This forces this compound to adopt a distinct, tilted conformation compared to its binding mode in HRV-A and HRV-B, clarifying the structural basis for affinity differences across HRV species [1].

These structural insights are critical for rational drug design aimed at improving this compound's affinity and spectrum. The following diagram illustrates the core mechanism of action and the structural basis for its broad-spectrum activity.

Diagram 1: this compound's irreversible mechanism of protease inhibition halts viral replication.

Detailed Experimental Protocols for Key Assays

To evaluate this compound's activity, researchers employ a suite of biochemical, cell-based, and structural biology techniques.

In Vitro Protease Inhibition Assay

This biochemical assay directly measures the compound's ability to inhibit protease function.

- Procedure:

- Recombinant Protease: Purify recombinant 3C or 3C-like protease (e.g., from EV71, norovirus) [3].

- Fluorogenic Substrate: Incubate the protease with a peptide substrate conjugated to a fluorogenic group (e.g., AMC).

- Reaction Setup: Set up reactions in a buffer suitable for protease activity. Pre-incubate the protease with a dilution series of this compound (e.g., 0-100 µM) for 15-30 minutes before adding the substrate.

- Kinetic Measurement: Monitor fluorescence release in real-time using a plate reader. Calculate the percentage inhibition relative to a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).

- Data Analysis: Plot % inhibition vs. inhibitor concentration and fit the data to determine the IC50 value.

Cell-Based Antiviral Assays (CPE/Rebound)

These assays evaluate the compound's ability to protect cells from viral infection and eliminate the virus.

Cytopathic Effect (CPE) Reduction Assay (e.g., for HRV or MNV) [2] [3]:

- Cell and Virus Preparation: Seed susceptible cells (e.g., H1-HeLa for HRV, RAW 264.7 for MNV) in 96-well plates.

- Infection and Treatment: Infect cells at a low multiplicity of infection (MOI, e.g., 0.001-0.1) in the presence of a serial dilution of this compound. Include virus-only (0% protection) and cell-only (100% protection) controls.

- Incubation and Readout: Incubate until CPE is evident in the virus-only control (e.g., 48-72 hours). Quantify cell viability using MTS or similar reagents.

- EC50 Calculation: Plot % cell viability vs. compound concentration to determine the EC50.

Replicon Clearance/Rebound Assay (e.g., for Norwalk Virus) [3]:

- Long-Term Treatment: Culture cells harboring a stable norovirus replicon (e.g., HG23) for multiple passages (e.g., 5 passages) under a fixed, non-cytostatic concentration of this compound but without the standard selection agent (G418).

- Replicon Quantification: At each passage, use qRT-PCR to measure replicon RNA levels relative to a housekeeping gene (e.g., β-actin).

- Rebound Phase: After the final passage, culture the cells for three additional passages without this compound but with G418. Cells that have been completely cleared of the replicon will not survive this phase.

Structural Biology Workflow

Determining inhibitor-protease complexes provides atomic-level insights.

- Procedure:

- Protein Crystallization: Co-crystallize the purified viral protease with this compound using vapor diffusion methods [1].

- Data Collection and Processing: Collect X-ray diffraction data at a synchrotron beamline. Process and scale the data.

- Structure Determination: Solve the structure by molecular replacement using a known protease structure as a search model. Refine the model and analyze the electron density for this compound and key active site residues to elucidate binding interactions and conformational changes [1] [7].

The following diagram summarizes the key experimental workflows used to characterize this compound's activity.

Diagram 2: Core experimental workflows for characterizing this compound's antiviral activity.

Resistance and Clinical Development

Resistance studies highlight a high genetic barrier to this compound, a desirable trait for antivirals. Serial passage of HRV serotypes under increasing this compound pressure led to variants with only minimal to moderate (up to sevenfold) reductions in susceptibility. These variants emerged slowly and contained multiple mutations (e.g., T129A, T131A, T143P in HRV14), often near the substrate-binding pocket (e.g., residue 130) [2]. The slow accumulation of multiple mutations required for significant resistance underscores the robustness of targeting the highly conserved 3C protease.

Despite promising preclinical data and a successful proof-of-concept human challenge trial for HRV, the clinical development of this compound for respiratory infections was terminated as it did not meet desired efficacy endpoints in subsequent natural infection studies [2]. However, its value has been rejuvenated in other fields:

- Synthetic Biology: The high specificity and potent inhibition of HRV protease by this compound has been exploited to engineer chemically controlled protein switches, known as iCROP (integrated compact regulators of protein activity). In these systems, a target protein is inactivated by an fused HRV protease but remains active in the presence of this compound, enabling precise post-translational control of protein function for research and therapeutic applications [8].

Conclusion and Future Perspectives

This compound remains a foundational and versatile tool in virology and drug discovery. Its primary legacy is as a broad-spectrum inhibitor of 3C and 3C-like proteases, with documented activity against picornaviruses, caliciviruses, and coronaviruses. The structural insights gained from its complexes with various viral proteases are invaluable for informing the rational design of next-generation inhibitors. These new agents can be optimized to overcome limitations of the parent compound, such as variable potency and physicochemical properties, with the goal of achieving genuine pan-viral efficacy.

References

- 1. Structure of the HRV-C 3C-Rupintrivir Complex Provides ... [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Resistance Study of this compound, a Novel Inhibitor ... [pmc.ncbi.nlm.nih.gov]

- 3. The Enterovirus Protease Inhibitor this compound Exerts Cross- ... [pmc.ncbi.nlm.nih.gov]

- 4. Strategy, Progress, and Challenges of Drug Repurposing ... [frontiersin.org]

- 5. Computational and experimental studies of salvianolic acid ... [frontiersin.org]

- 6. Computational Screening of Newly Designed Compounds ... [mdpi.com]

- 7. Conformational flexibility is a critical factor in designing... [pubmed.ncbi.nlm.nih.gov]

- 8. Integrated compact regulators of protein activity enable control ... [pmc.ncbi.nlm.nih.gov]

Key Structural Features of Rhinovirus 3C Protease

The table below summarizes the core structural characteristics of the 3C protease that define the rupintrivir binding site:

| Feature | Description | Role in Inhibitor Binding |

|---|---|---|

| Overall Fold | Chymotrypsin-like fold divided into two major domains with a soft linker [1]. | Provides the structural scaffold for the catalytic active site. |

| Catalytic Triad | Consists of Cys146, His40, and Glu71 (HRV-14 numbering) [2]. | Cys146 acts as a nucleophile for the covalent, irreversible inhibition by this compound. |

| S1' Subsite | A volume-deferred, smaller pocket in HRV-C15 [1]. | Affects accommodation of the this compound's P1' group; smaller size in HRV-C lowers binding affinity. |

| S2 Subsite | A half-closed pocket in HRV-C15 [1]. | Binds the P2 fluoro-phenylalanine group of this compound; unique conformation in HRV-C affects inhibitor fit. |

| S2' Subsite | A surface-recessive pocket in EV71, not present in HRV [3]. | In enteroviruses, this pocket contributes to substrate affinity but is not optimally engaged by this compound. |

This compound Binding Affinity Across Virus Species

This compound's effectiveness varies significantly across different picornaviruses, primarily due to differences in the 3C protease binding sites:

| Virus Species | EC50 / Binding Affinity Note | Structural Reason for Affinity |

|---|---|---|

| HRV-A / HRV-B | Lower EC50 (higher potency) [1]. | Protease active site optimally accommodates this compound's conformation. |

| HRV-C15 | EC50 ~93 nmol/L (2-6 fold lower affinity than HRV-A/B) [1]. | Smaller S1' and half-closed S2 subsites force this compound into a less optimal, "intermediate" conformation [1]. |

| Enterovirus 71 (EV71) | EC50 ~2 orders of magnitude higher than for HRVs [1]. | Presence of a recessive S2' pocket not used by this compound; different active site microenvironment [3]. |

Experimental Protocol: Structural Determination of 3C Protease with this compound

The following workflow outlines the key steps for determining the 3C protease structure bound to this compound using X-ray crystallography:

Workflow for determining the 3C protease-rupintrivir complex structure.

Sample Preparation

- Gene Cloning: The DNA fragment encoding the full-length 3C protease is cloned into a pET-28a expression vector [1].

- Protein Expression: The recombinant plasmid is transformed into E. coli BL21(DE3) cells. Protein expression is induced with 0.5 mmol/L IPTG at 16°C for 18 hours [1].

- Protein Purification: Cells are lysed, and the protein is purified using affinity chromatography (Ni–NTA column), followed by ion-exchange and gel filtration chromatography. The protein is concentrated to ~5 mg/mL for crystallization [1].

- Complex Formation: The purified 3C protease is incubated with a 5-fold molar excess of this compound to form the inhibitor complex before crystallization [4].

Crystallography

- Crystallization: Crystals are grown at 16°C using the hanging drop vapor diffusion method over a reservoir solution containing 0.05 mol/L citric acid, 0.05 mol/L BIS-TRIS propane (pH 5.0), and 16% (w/v) PEG 3,350 [1].

- Data Collection: X-ray diffraction data sets are collected at a synchrotron beamline. Datasets are processed and scaled using the HKL2000 package [1].

- Structure Solution: The initial structure is solved by molecular replacement using a known 3C protease structure (e.g., HRV-2 3C, PDB: 1CQQ) as a search model. Subsequent model building and refinement are performed using COOT and PHENIX [1].

Implications for Antiviral Drug Development

The structural insights from this compound binding offer valuable directions for designing robust antiviral therapies:

Conformational Flexibility of this compound: this compound assumes different conformations when bound to proteases from HRV-A, HRV-C, and EV71 [1]. This flexibility is a key consideration for designing broader-spectrum inhibitors that can adapt to variations in the active sites of different picornaviruses.

Strategy to Combat Resistance: The "substrate envelope" hypothesis suggests that inhibitors staying within the spatial constraints of the natural substrate are less likely to encounter viable resistance mutations [4]. Designing inhibitors that fit within this envelope leverages the evolutionary constraints of the protease, making it difficult for the virus to mutate without compromising its ability to cleave its own polyprotein.

Repurposing Potential: Structural and sequence analysis indicates that drugs developed against Enterovirus A/B 3C proteases might be more effective against HRV-C than drugs designed for HRV-A/B [1], suggesting a promising path for drug repurposing.

References

- 1. of the HRV-C Structure - 3 Complex Provides New... C this compound [pmc.ncbi.nlm.nih.gov]

- 2. Structure of human rhinovirus 3C protease reveals a ... [pubmed.ncbi.nlm.nih.gov]

- 3. Crystal structures of enterovirus 71 3C protease complexed ... [pubmed.ncbi.nlm.nih.gov]

- 4. Structural Analysis of Inhibitor Binding to Enterovirus-D68 ... [mdpi.com]

Rupintrivir experimental protocols in vitro assays

Key Applications and Corresponding Assays

The experimental applications for Rupintrivir primarily focus on evaluating its antiviral potency and understanding the mechanisms of action and resistance. The table below summarizes the key in vitro assays and their purposes.

| Assay Purpose | Description | Key Experimental Readouts |

|---|---|---|

| Antiviral Susceptibility Testing | Measures compound's effectiveness in inhibiting viral replication in cell culture. [1] | EC₅₀ (Effective Concentration for 50% response); Reductions in viral-induced Cytopathic Effect (CPE). [1] |

| Resistance Selection Studies | Investigates potential for viral resistance by serially passaging virus under drug pressure. [1] | Time to emergence of variants; Fold-reduction in susceptibility; Identification of genotypic mutations. [1] |

| Protease Inhibition Assay | Directly measures inhibition of the 3C protease enzyme activity. [2] | IC₅₀ (Half-Maximal Inhibitory Concentration); Enzymatic cleavage efficiency. [2] |

| Mechanism of Action Analysis | Validates target engagement and studies binding interactions. [2] [3] | Crystallographic structures; Analysis of inhibitor-enzyme complex. [2] [3] |

Detailed Experimental Protocols

Here, you will find the specific methodologies and step-by-step procedures for the core assays.

Cell-Based Antiviral Susceptibility Assay

This protocol is used to determine the concentration of this compound that reduces viral replication by 50% (EC₅₀) in a cell culture system. [1]

- Cell Line: H1-HeLa cells (ATCC) [1]

- Virus Strains: Various Human Rhinovirus (HRV) serotypes (e.g., HRV-2, HRV-14, HRV-39) or enteroviruses like EV71. [1] [2]

- Culture Conditions: Grown in minimal essential medium (MEM) with 10% fetal bovine serum (FBS) and incubated at 34°C. [1]

- Procedure:

- Seed cells in multi-well plates and allow them to adhere.

- Infect cells with virus at a low Multiplicity of Infection (MOI of 0.01-0.1) in the presence of a serial dilution of this compound. [1]

- Incubate the infected and treated cells at 34°C and monitor for Cytopathic Effect (CPE), which is the virus-induced morphological changes in cells. [1]

- Score the CPE, typically when it reaches at least 50% in the virus control wells (no compound).

- Collect supernatants for viral titer determination (e.g., by plaque assay or TCID₅₀) or quantify CPE reduction using cell viability stains.

- Data Analysis: The EC₅₀ is calculated by plotting the percentage of CPE inhibition or viral titer reduction against the log of the compound concentration.

In Vitro Resistance Selection Protocol

This method is used to generate and characterize viruses with reduced susceptibility to this compound. [1]

- Initial Infection: H1-HeLa cells are infected with a virus stock (MOI = 0.1) in the presence of a low, inhibitory concentration of this compound (e.g., up to 3.5 × EC₅₀). [1]

- Serial Passage:

- Supernatant is harvested when significant CPE (e.g., ≥50%) is observed. [1]

- Cellular debris is cleared by low-speed centrifugation. [1]

- A volume of this supernatant (0.2-0.5 mL) is used to infect fresh cells in the presence of a one- to three-fold higher concentration of this compound. [1]

- This process is repeated for multiple passages (e.g., 3-6 passages over 40-72 days) with escalating drug concentrations. [1]

- Analysis of Resistant Variants:

- Phenotypic Testing: The susceptibility of the harvested virus to this compound is assessed using the antiviral susceptibility assay described above to measure the fold-change in EC₅₀. [1]

- Genotypic Analysis: Viral RNA is extracted from the cell-free lysate, reverse-transcribed to cDNA, and the 3C protease gene is amplified by PCR and sequenced to identify resistance mutations. [1]

Biochemical 3C Protease Inhibition Assay

This assay directly evaluates the inhibition of the purified 3C protease enzyme by this compound. [2]

- Protein Expression and Purification: The EV71 or HRV 3C protease gene is cloned and expressed in E. coli (e.g., Rosetta strain) with an N-terminal His-tag. The protein is purified using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography, and the His-tag is often removed by protease cleavage. [2]

- Inhibition Assay:

- The purified 3C protease is incubated with this compound (typically at a 1:5 molar ratio of protease to inhibitor) in a suitable reaction buffer. [2]

- Protease activity is measured by adding a fluorogenic or chromogenic peptide substrate that contains the 3C protease cleavage site (e.g., with a Gln-Gly pair).

- The rate of substrate cleavage is monitored spectrophotometrically or fluorometrically over time.

- Data Analysis: The IC₅₀ value is determined by measuring the enzyme activity at various concentrations of this compound and plotting the percentage of inhibition against the inhibitor concentration.

Experimental Workflow and Signaling Pathway

To help visualize the key processes, the following diagrams outline the major experimental workflow and the mechanism of action of this compound.

Diagram 1: A high-level workflow for the key in vitro assays used in this compound research.

Diagram 2: The mechanism of action of this compound. It irreversibly inhibits the viral 3C protease, which is essential for processing the viral polyprotein, thereby halting replication. [1] [3]

Critical Parameters and Troubleshooting

- Cell Culture Temperature: 34°C is used for HRV propagation as it better reflects the temperature of the human upper respiratory tract and supports optimal viral replication. [1]

- Defining Resistance: A "reduction in susceptibility" is typically defined by a fold-increase in EC₅₀. For example, in one study, a sevenfold increase was significant for an HRV-14 variant. [1]

- Resistance Mutations: Key mutations arise in the 3C protease gene. Common substitutions include T129A, T130A, and T143P (numbering varies by HRV serotype), often emerging after 14-40 days of selection pressure. [1]

- Irreversible Inhibition: this compound is an irreversible inhibitor that forms a covalent bond with the catalytic cysteine in the 3C protease active site. This is a key differentiator from non-covalent inhibitors and contributes to its potent and broad-spectrum activity. [1] [4] [3]

References

- 1. Resistance Study of In , a Novel Inhibitor of Human... Vitro this compound [pmc.ncbi.nlm.nih.gov]

- 2. Crystal Structures of Enterovirus 71 3C Protease ... [pmc.ncbi.nlm.nih.gov]

- 3. Structure of the HRV-C 3C-Rupintrivir Complex Provides ... [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Discovery of non-covalent rhinovirus 3Cpro inhibitors by... [frontiersin.org]

Comprehensive Application Notes: Rupintrivir Antiviral Efficacy Evaluation Protocols

Introduction to Rupintrivir and Its Antiviral Profile

This compound (AG7088) is an irreversible covalent inhibitor originally developed to target the 3C cysteine protease of human rhinovirus (HRV). Its mechanism involves formation of a covalent bond with the active site cysteine residue, permanently inactivating the viral protease and preventing polyprotein processing essential for viral replication. Subsequent research has revealed that this compound exhibits broad-spectrum antiviral activity against multiple viruses beyond rhinoviruses, including various enteroviruses and noroviruses, making it a valuable tool for antiviral research and a promising candidate for drug repurposing efforts. The 3C and 3C-like proteases across these virus families share structural similarities in their chymotrypsin-like folds with cysteine as the active-site nucleophile, explaining this compound's cross-reactive potential [1] [2].

The antiviral efficacy evaluation of this compound requires a multifaceted approach encompassing biochemical, cell-based, and structural methods. This document provides comprehensive protocols for assessing this compound's activity against target viruses, with particular emphasis on standardized assays that yield quantitative, reproducible data for research and drug development applications. These protocols are designed for researchers and pharmaceutical development professionals requiring robust methods to evaluate this compound's potency, spectrum of activity, and potential resistance mechanisms. The methodologies outlined herein have been validated across multiple studies and virus systems, providing a solid foundation for antiviral efficacy assessment [3] [4] [2].

Quantitative Efficacy Data Across Virus Families

Table 1: this compound Efficacy Spectrum Against Picornaviridae

| Virus Species | Virus Type/Strain | EC₅₀ (nM) | Assay Type | Cell Line | Reference |

|---|---|---|---|---|---|

| Human Rhinovirus | Multiple serotypes (35/35) | 14-122 (mean 50) | CPE reduction | H1-HeLa | [3] |

| Human Rhinovirus | Clinical isolates (5/5) | 72-89 (mean 77) | CPE reduction | H1-HeLa | [3] |

| Related Picornaviruses | 8/8 tested | 7-249 (mean 75) | CPE reduction | H1-HeLa/MRC-5 | [3] |

| HRV-C15 | C15 | ~93,000 | CPE reduction | H1-HeLa | [4] |

| Enterovirus 71 | EV71 | ~20,000 | CPE reduction | RD | [4] |

| Coxsackievirus A16 | CVA16 | ~20,000 | CPE reduction | RD | [4] |

| Human Norovirus | Norwalk replicon (GI) | ~1,400 | Replicon RNA reduction | HG23 | [2] |

| Murine Norovirus | MNV-1.CW1 | ~2,500 | CPE reduction | RAW 264.7 | [2] |

Table 2: this compound Biochemical Protease Inhibition Data

| Protease Source | IC₅₀ | Kobs/[I] (M⁻¹s⁻¹) | Assay Format | Reference |

|---|---|---|---|---|

| HRV 3C protease | 3-183 nM (EC₅₀) | 223,000 | Fluorometric | [3] |

| SARS-CoV-2 Mpro | 68 ± 7 μM | Not determined | FRET-based | [1] |

| EV68 3C protease | Low nanomolar | Not determined | Crystallography | [1] |

| Norovirus 3C-like protease | Not determined | Not determined | Enzymatic assay | [2] |

The quantitative data presented in Tables 1 and 2 demonstrate significant variability in this compound's efficacy across different virus families. While the compound exhibits potent low nanomolar activity against most rhinoviruses and some related picornaviruses, its effectiveness diminishes substantially against HRV-C species, enterovirus A viruses (EV71, CVA16), and noroviruses, with EC₅₀ values in the micromolar range [3] [4] [2]. The biochemical protease inhibition data correlates with cellular efficacy, confirming that the primary mechanism of action is through 3C protease inhibition. The structural basis for these efficacy differences lies in variations in the protease active sites across viruses, particularly in the S2 subsite and S1' subsite, which affect how optimally this compound can bind and form the covalent complex [1] [4].

Biochemical Protease Inhibition Assays

3C Protease Expression and Purification

Recombinant protease expression is fundamental for biochemical inhibition studies. The protocol involves cloning the gene encoding the target 3C protease into an appropriate expression vector (e.g., pET-28a for bacterial expression) and transforming into competent E. coli BL21(DE3) cells. Expression is induced with 0.5 mmol/L IPTG at 16°C for 18 hours to promote proper folding and minimize inclusion body formation. Cells are harvested by centrifugation and lysed using sonication in lysis buffer (50 mmol/L HEPES, 150 mmol/L NaCl, 10% glycerol, pH 6.5). The recombinant protease is purified using nickel-nitrilotriacetic acid (Ni-NTA) chromatography followed by ion-exchange and gel filtration chromatography to achieve high purity (>95%) as confirmed by SDS-PAGE. Protease activity should be verified using fluorogenic substrates before proceeding with inhibition assays [4].

Continuous Fluorometric Protease Activity Assay

The fluorometric protease assay provides real-time monitoring of this compound inhibition kinetics. Prepare the reaction buffer (50 mmol/L HEPES, 150 mmol/L NaCl, 1 mmol/L EDTA, pH 7.5) and pre-incubate purified 3C protease (10-100 nM) with varying concentrations of this compound (typically spanning 0.1 × IC₅₀ to 10 × IC₅₀) for 10 minutes at 30°C. Initiate the reaction by adding a fluorogenic peptide substrate (such as those containing EDANS/DABCYL FRET pairs) at the Km concentration. Monitor fluorescence continuously for 30-60 minutes using a plate reader with excitation at 340 nm and emission at 490 nm. Calculate the initial reaction rates at each inhibitor concentration and determine the inactivation constant (Kobs/[I]) by analyzing the data with first-order rate kinetic equations using software such as ENZFITTER. Include controls without inhibitor and without enzyme to account for background fluorescence and non-enzymatic substrate cleavage [3].

Determination of IC₅₀ Values

For IC₅₀ determination, employ a fixed-time point assay format. Set up reactions with constant protease concentration and varying this compound concentrations (typically serial 3-fold dilutions spanning 0.1 nM to 100 μM). After pre-incubating protease with inhibitor for 10 minutes, initiate reactions with substrate and incubate for precisely 30 minutes at 30°C. Stop reactions by adding an equal volume of 1% trifluoroacetic acid or specific protease inhibitor. Measure fluorescence and convert to product concentration using a standard curve. Plot percentage inhibition versus inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value. Each assay should include replicates (n ≥ 3) and be repeated independently at least twice to ensure reproducibility [3] [2].

Cell-Based Antiviral Efficacy Protocols

Cytopathic Effect (CPE) Reduction Assay

The CPE reduction assay quantifies this compound's ability to protect cells from virus-induced destruction. Seed appropriate cell lines (H1-HeLa for HRVs/enteroviruses, RAW 264.7 for MNV, MRC-5 for some HEVs) in 96-well plates at 2 × 10⁴ cells/well and incubate for 24 hours to form confluent monolayers. Prepare serial dilutions of this compound in maintenance medium (typically starting from 10 μM with 3-fold dilutions) and add to cells in quadruplicate. Include virus controls (cells + virus), cell controls (cells only), and background controls (virus only). Infect treated cells with virus at a predetermined multiplicity of infection (MOI) that produces ≥65% to ≤95% cell death (typically MOI 0.004 to 1.0), except for cell controls which receive medium only. Incubate plates at the optimal temperature for each virus (34°C for HRVs, 37°C for enteroviruses) for 3-5 days until CPE is advanced in virus controls [3] [2].

Quantify cell viability using the XTT dye reduction method: Add XTT [2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide] with phenazine methosulfate (PMS) to each well and incubate for 2-4 hours at 37°C. Measure absorbance at 450 nm with a reference wavelength of 650 nm. Calculate the percent protection for each this compound concentration using the formula: % Protection = [(ODₜᵣₑₐₜₜₑd - ODᵥᵢᵣᵤₛ)/(OD꜀ₑₗₗₛ - ODᵥᵢᵣᵤₛ)] × 100. Determine the EC₅₀ and EC₉₀ values (concentrations required for 50% and 90% protection, respectively) using non-linear regression analysis of the concentration-response curve. Simultaneously, assess compound cytotoxicity by applying the same this compound dilutions to uninfected cells and measuring viability, calculating the CC₅₀ (50% cytotoxic concentration) and therapeutic index (TI = CC₅₀/EC₅₀) [3].

Norovirus Replicon Clearance Assay

For human norovirus evaluation (where conventional cell culture is limited), employ the Norwalk virus replicon system. Maintain HG23 cells (Huh-7 cells carrying the Norwalk virus replicon) in DMEM with 10% FBS and 1.25 mg/mL Geneticin (G418) at 37°C in 5% CO₂. For the assay, seed HG23 cells at 5,000 cells/well in 96-well plates in complete DMEM without G418. After 24 hours, add serial dilutions of this compound and incubate for 72 hours. Wash cell monolayers with PBS and lyse for RNA extraction using cell-to-cDNA lysis buffer. Quantify Norwalk replicon RNA levels by qRT-PCR using primers and probe targeting the neomycin gene: forward (5'-CCG GCT ACC TGC CCA TTC-3'), reverse (5'-CCA GAT CAT CCT GAT CGA CAA G-3'), and FAM-labeled probe (5'-FAM-ACA TCG CAT CGA GCG AGC ACG TAC-TAMRA-3'). Normalize to β-actin mRNA levels using appropriate primers and probe. Calculate the relative replicon RNA levels using the Pfaffl method and determine EC₅₀ and EC₉₀ values [2].

Replicon clearance and rebound assays provide information on the potential for viral eradication. Culture HG23 cells in T-flasks with this compound (0.1, 1, 10 μM) in the absence of G418 for five consecutive passages, collecting cells at each passage for replicon RNA quantification. Subsequently, passage cells for three additional cycles in medium containing G418 but without this compound to assess viral rebound. Complete clearance is demonstrated by inability of cells to grow in G418-containing medium after this compound removal, indicating elimination of the replicon [2].

Structural Biology and Resistance Monitoring Protocols

Crystallography of this compound-Protease Complexes

Structural characterization of this compound bound to target proteases provides critical insights into its mechanism and the molecular basis for efficacy variations across viruses. Express and purify the target 3C protease as described in section 3.1. Concentrate the protein to ~5 mg/mL in buffer (50 mmol/L HEPES, 150 mmol/L NaCl, pH 6.5) and incubate with 2-5 molar excess of this compound for 1-2 hours on ice. Set up crystallization trials using the hanging drop vapor diffusion method at 16°C over reservoir solution containing 0.05 mol/L citric acid, 0.05 mol/L BIS-TRIS propane (pH 5.0), and 16% (w/v) polyethylene glycol 3,350. Monitor crystal growth and optimize conditions as needed. For data collection, harvest crystals, cryoprotect with reservoir solution supplemented with 20-25% glycerol, and flash-cool in liquid nitrogen. Collect diffraction data at a synchrotron beamline (e.g., 1.95 Å resolution), process with HKL2000, and solve the structure by molecular replacement using a known 3C protease structure (e.g., PDB: 1CQQ) as a search model. Refine the structure using iterative cycles in COOT and PHENIX [1] [4].

Structural analysis should focus on several key features: examination of the covalent bond formation between this compound's Michael acceptor and the catalytic cysteine; mapping the hydrogen bonding network between inhibitor and protease active site residues; assessment of the conformation of this compound's P2 fluorophenylalanine group and its positioning in the S2 subsite; and evaluation of subsite geometries (S1', S2, S4) that influence binding affinity. Compare structures across different viral proteases to identify determinants of potency variations. For example, the "half-closed S2 subsite" and "volume-decreased S1' subsite" in HRV-C15 3C protease explain its reduced susceptibility to this compound compared to other rhinoviruses [4].

Monitoring Resistance Development